N-[(E)-{1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features an indole core, a triazole ring, and a phenoxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The indole and phenoxyethyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[(E)-{1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-{1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The indole and triazole rings can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline: Shares the phenoxyethyl group but differs in the presence of a morpholine ring and nitro group.
Indole derivatives: Compounds with similar indole cores but different substituents and functional groups.
Uniqueness
N-[(E)-{1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of an indole core, triazole ring, and phenoxyethyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-1-[1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-16-5-4-6-18(11-16)26-10-9-24-13-17(12-23-25-14-21-22-15-25)19-7-2-3-8-20(19)24/h2-8,11-15H,9-10H2,1H3/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHDRQVLZACATD-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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